molecular formula C14H19N3O B8008991 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B8008991
M. Wt: 245.32 g/mol
InChI Key: OLBUUJNDYOEPRX-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound characterized by a pyridinylmethyl substitution at the 2-position of the 2,8-diazaspiro[4.5]decan-1-one scaffold. This core structure consists of a piperidine ring fused to a pyrrolidine ring via a spirocyclic carbon, creating a rigid three-dimensional framework . The compound’s physicochemical properties include moderate solubility in organic solvents (e.g., methanol, DMF) and stability under standard laboratory conditions . Its structural uniqueness enables interactions with biological targets such as kinases and neurotransmitter receptors, making it a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-14(3-7-15-8-4-14)5-9-17(13)11-12-2-1-6-16-10-12/h1-2,6,10,15H,3-5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBUUJNDYOEPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functionalization. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method provides high yields and excellent selectivity for the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be tailored for specific applications.

Scientific Research Applications

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound and its derivatives have shown potential as anti-ulcer agents.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings:

Compound 48 demonstrates superior potency and selectivity as a dual TYK2/JAK1 inhibitor, with IC50 values of 6 nM (TYK2) and 37 nM (JAK1). Its selectivity over JAK2 (>23-fold) reduces off-target effects, a critical advantage for inflammatory bowel disease (IBD) therapy .

The WNT signaling inhibitor analog (Table 1, row 3) exhibits sub-100 nM efficacy, highlighting the scaffold’s versatility in targeting diverse pathways. Its 4-methylpyrazole substituent enhances metabolic stability, critical for oral bioavailability .

Halogenated derivatives (e.g., 3-chloro, 3-iodo) improve binding affinity through hydrophobic interactions, as seen in kinase inhibitors .

Key Observations:

  • Microwave-assisted synthesis (e.g., 120°C for 60 minutes) significantly reduces reaction times for halogenated derivatives .
  • Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) are widely employed but often yield moderate outputs (16–68%) due to steric hindrance from the spirocyclic core .

Biological Activity

2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring and a diazaspirodecane core, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 1422063-40-8

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the regulation of blood pressure and inflammatory processes.

Key Mechanisms:

  • sEH Inhibition : This compound has shown potent inhibitory activity against sEH, leading to reduced blood pressure in spontaneously hypertensive rats without affecting normotensive rats significantly. This suggests its potential application in treating hypertension .
  • Anticancer Activity : The spirocyclic structure enhances interactions with protein binding sites, which may lead to improved cytotoxicity against various cancer cell lines . Compounds with similar structures have demonstrated efficacy in inhibiting pathways involved in tumor progression.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Hypertension Treatment Inhibits sEH leading to reduced blood pressure in hypertensive models.
Anticancer Potential Induces apoptosis and exhibits cytotoxicity against cancer cells through enhanced binding affinity.
Antimicrobial Properties Investigated for potential antimicrobial effects against various pathogens.

Case Studies

  • Hypertension Model Study :
    • In a study involving spontaneously hypertensive rats, doses of 30 mg/kg of the compound led to significant reductions in mean blood pressure, demonstrating its potential as an antihypertensive agent .
  • Cancer Cell Line Study :
    • Research indicated that derivatives of diazaspiro compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard drugs like bleomycin, supporting their development as anticancer agents .

Structure-Activity Relationship (SAR)

The unique spirocyclic structure of this compound is believed to be critical for its biological activity. The presence of nitrogen atoms within the spiro framework appears to enhance binding interactions with biological targets, contributing to its efficacy as both an antihypertensive and anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 2
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2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one

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